The systematic IUPAC name for this compound is 4'-amino-N-(phenylmethyl)-[1,1'-biphenyl]-4-sulfonamide, reflecting its biphenyl core with sulfonamide and benzylamine substituents. The molecule consists of two benzene rings connected by a single bond (biphenyl system), with a sulfonamide group (-SO$$2$$NH$$2$$) at the 4-position of one ring and a benzylamine (-NH-CH$$2$$-C$$6$$H$$_5$$) group at the 4'-position of the adjacent ring.
The SMILES notation for the compound is C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3, illustrating the connectivity of the biphenyl system and substituents. The 3D conformation reveals a near-planar biphenyl structure, with the sulfonamide and benzyl groups oriented perpendicularly to minimize steric hindrance.